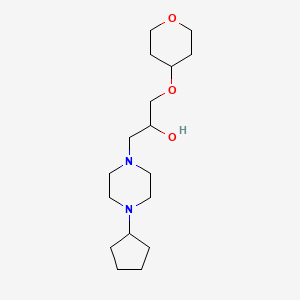
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a range of effects on the brain and body.
Wirkmechanismus
As mentioned previously, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol acts as an inhibitor of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol can have a range of effects on the brain, including reducing seizure activity, decreasing anxiety, and potentially reducing addiction-related behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol are still being studied, but research has shown that it can have a range of effects on the brain and body. In addition to its potential therapeutic applications, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been shown to increase dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol in lab experiments is its specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of GABA specifically, without interference from other neurotransmitters. However, one limitation of using 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol is its potential toxicity at high doses, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol. One area of interest is the development of new therapeutic applications for the compound, such as its potential use in the treatment of Parkinson's disease. Additionally, researchers are continuing to investigate the biochemical and physiological effects of 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol, which could provide new insights into the role of GABA in the brain. Finally, there is ongoing research into the development of new compounds that are similar to 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol but may have improved therapeutic properties.
Synthesemethoden
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol can be synthesized using a variety of methods, including the reaction of 4-cyclopentylpiperazine with 3-(oxan-4-yloxy)propan-2-ol in the presence of a catalyst such as triethylamine. The resulting compound can then be purified using techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic applications in the treatment of conditions such as epilepsy, addiction, and anxiety disorders. One study found that 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol was effective in reducing seizure activity in a mouse model of epilepsy, while another study demonstrated its potential as a treatment for cocaine addiction.
Eigenschaften
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c20-16(14-22-17-5-11-21-12-6-17)13-18-7-9-19(10-8-18)15-3-1-2-4-15/h15-17,20H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOIHYEBBIEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC(COC3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)
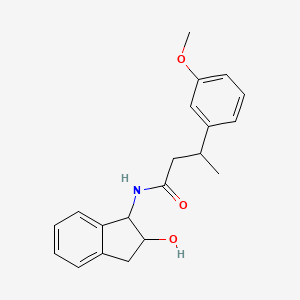
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(1-propan-2-ylcyclopropyl)methyl]urea](/img/structure/B6640826.png)
![2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B6640831.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)
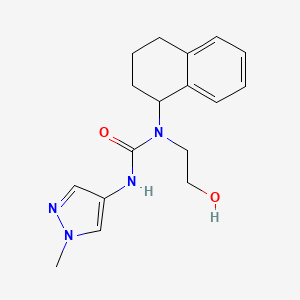
![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)
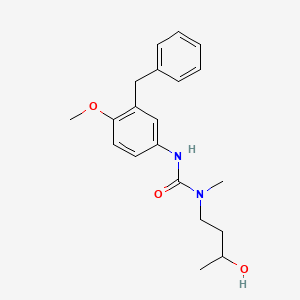
![1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6640869.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)
![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)
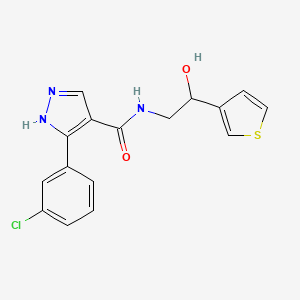
![2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640899.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)